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Compound of Interest

Compound Name: 4-Formylphenyl benzenesulfonate

Cat. No.: B184944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Formylphenyl benzenesulfonate is an organic compound with the molecular formula

C₁₃H₁₀O₄S and a molecular weight of 262.28 g/mol .[1] Its structure, featuring a reactive

aldehyde group and a benzenesulfonate ester, makes it a potentially valuable intermediate in

organic synthesis and drug discovery. The aldehyde functionality can undergo a variety of

chemical transformations, while the benzenesulfonate group can act as a leaving group in

nucleophilic substitution reactions. A thorough analytical characterization is crucial to confirm

the identity, purity, and stability of 4-Formylphenyl benzenesulfonate for its application in

research and development.

This document provides a comprehensive overview of the key analytical techniques for the

characterization of 4-Formylphenyl benzenesulfonate, including detailed experimental

protocols and expected data. Due to the limited availability of specific experimental data for this

compound in the public domain, the quantitative data presented is predictive and based on the

analysis of structurally similar compounds.
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A multi-technique approach is essential for the unambiguous characterization of 4-
Formylphenyl benzenesulfonate. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify the

compound.

Thermal Analysis (TGA/DSC): To assess thermal stability and decomposition profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H

and ¹³C NMR are essential for the characterization of 4-Formylphenyl benzenesulfonate.

Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in ppm for 4-Formylphenyl
benzenesulfonate, referenced to a standard solvent signal. These predictions are based on

the known chemical shifts of benzenesulfonates and substituted benzaldehydes.

Table 1: Predicted ¹H NMR Data for 4-Formylphenyl benzenesulfonate
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehydic-H 9.9 - 10.1 Singlet -

Aromatic-H

(formylphenyl)
7.9 - 8.1 Doublet ~8.0

Aromatic-H

(formylphenyl)
7.3 - 7.5 Doublet ~8.0

Aromatic-H

(benzenesulfonate)
7.8 - 8.0 Multiplet -

Aromatic-H

(benzenesulfonate)
7.5 - 7.7 Multiplet -

Table 2: Predicted ¹³C NMR Data for 4-Formylphenyl benzenesulfonate

Carbon Predicted Chemical Shift (δ, ppm)

Aldehydic C=O 190 - 192

Aromatic C (quaternary, formylphenyl, C-O) 153 - 155

Aromatic C (quaternary, benzenesulfonate, C-S) 144 - 146

Aromatic C-H (benzenesulfonate) 134 - 136

Aromatic C (quaternary, formylphenyl) 133 - 135

Aromatic C-H (formylphenyl) 130 - 132

Aromatic C-H (benzenesulfonate) 129 - 131

Aromatic C-H (formylphenyl) 122 - 124

Experimental Protocol for NMR Analysis
Sample Preparation: Dissolve 5-10 mg of 4-Formylphenyl benzenesulfonate in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm

NMR tube.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.

Use a spectral width of approximately 12 ppm.

Set the relaxation delay to at least 1 second.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Use a spectral width of approximately 220 ppm.

A longer acquisition time and a greater number of scans will be necessary compared to ¹H

NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak.

Sample Preparation

Data Acquisition

Data Processing & Analysis

Dissolve 5-10 mg of sample
in 0.6 mL deuterated solvent

Transfer to
NMR tube

Place sample in
NMR spectrometer (≥400 MHz)

Acquire ¹H NMR spectrum

Acquire ¹³C NMR spectrum

Fourier transform,
phase and baseline correction

Reference to
solvent peak Structure elucidation
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Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to gain structural

information through the analysis of fragmentation patterns. Electron Ionization (EI) or

Electrospray Ionization (ESI) are common techniques.

Predicted Mass Spectral Data
Table 3: Predicted Mass Spectrometry Data for 4-Formylphenyl benzenesulfonate

m/z Value Predicted Identity

262 [M]⁺ (Molecular Ion)

141 [C₆H₅SO₂]⁺ (Benzenesulfonyl cation)

121 [C₇H₅O₂]⁺ (4-Formylphenoxide cation)

93 [C₆H₅O]⁺ (Phenoxide cation)

77 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocol for MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source

(e.g., ESI or EI).

Data Acquisition:

Infuse the sample solution directly into the ion source or inject it via an HPLC system.

Acquire the mass spectrum in a positive or negative ion mode over a mass range that

includes the expected molecular weight (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.
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Sample Preparation Data Acquisition Data Analysis

Prepare a dilute solution
(~1 mg/mL) of the sample

Introduce sample into
mass spectrometer

Acquire mass spectrum
(e.g., m/z 50-500)

Identify molecular
ion peak

Analyze fragmentation
pattern Confirm structure

Preparation HPLC Run Data Analysis

Prepare and degas
mobile phases Equilibrate HPLC system

Prepare sample solution
(~1 mg/mL)

Inject sample Run gradient method Integrate peaks in
chromatogram Calculate purity

Sample Preparation

Thermal Analysis Data Interpretation

Weigh 3-5 mg of sample
into a TGA/DSC pan

Place sample in
TGA/DSC instrument

Run DSC scan
(e.g., 10 °C/min)

Run TGA scan
(e.g., 10 °C/min)

Determine melting point
from DSC curve

Determine decomposition
temperature from TGA curve
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the
Characterization of 4-Formylphenyl benzenesulfonate]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b184944#analytical-techniques-for-
characterizing-4-formylphenyl-benzenesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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